molecular formula C12H19ClFN B6171475 (2-fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride CAS No. 2639449-33-3

(2-fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride

Cat. No.: B6171475
CAS No.: 2639449-33-3
M. Wt: 231.7
InChI Key:
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Description

(2-fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is an organic compound with the molecular formula C12H19ClFN It is a hydrochloride salt of an amine, featuring a fluoroethyl group and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride typically involves the reaction of (2,4,5-trimethylphenyl)methylamine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2-fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

(2-fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trimethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride
  • (2-bromoethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride
  • (2-iodoethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride

Uniqueness

(2-fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2639449-33-3

Molecular Formula

C12H19ClFN

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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